molecular formula C10H8BrNO B14050853 4-Bromo-5-methoxyisoquinoline

4-Bromo-5-methoxyisoquinoline

Cat. No.: B14050853
M. Wt: 238.08 g/mol
InChI Key: PWRZTIABWQXLDM-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally similar to quinolines but with a nitrogen atom at the second position of the ring. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the bromination of 5-methoxyisoquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products:

    Substitution: Formation of 4-substituted-5-methoxyisoquinoline derivatives.

    Oxidation: Formation of 5-methoxyisoquinoline-4-carboxylic acid.

    Reduction: Formation of 4-bromo-5-methoxytetrahydroisoquinoline.

Scientific Research Applications

4-Bromo-5-methoxyisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

  • 4-Bromo-1-methoxyisoquinoline
  • 5-Bromo-4-methoxyisoquinoline
  • 4-Bromo-6-methoxyisoquinoline

Comparison: 4-Bromo-5-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-5-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3

InChI Key

PWRZTIABWQXLDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=CC(=C21)Br

Origin of Product

United States

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